molecular formula C13H17NO4 B15255387 (2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid

(2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid

Cat. No.: B15255387
M. Wt: 251.28 g/mol
InChI Key: YQZIPACKUSZTAF-NSHDSACASA-N
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Description

(2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a formamido group, and a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the formamido group can produce an amine derivative.

Scientific Research Applications

(2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-Methoxyphenyl)-2-butenoic acid: Shares the methoxyphenyl group but has a different backbone structure.

    (2S)-2-[(3-Methoxyphenyl)formamido]butanedioic acid: Similar formamido and methoxyphenyl groups but with a different acid moiety.

Uniqueness

(2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2S)-2-[(2-methoxybenzoyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-3/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1

InChI Key

YQZIPACKUSZTAF-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1OC

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1OC

Origin of Product

United States

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